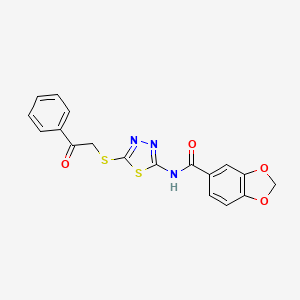

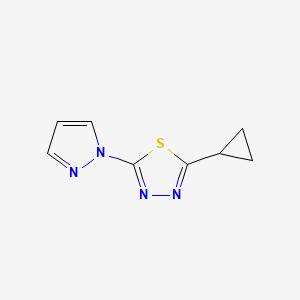

![molecular formula C19H14F3N5O2 B2816900 2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260998-80-8](/img/structure/B2816900.png)

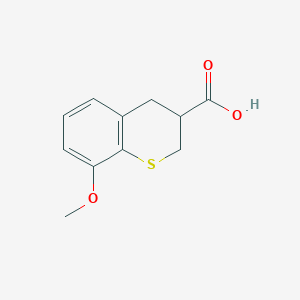

2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .

Synthesis Analysis

The compound is synthesized based on a fused-triazole backbone with two C-amino groups as substituents . The synthesis process involves designing and evaluating the compound against various cell lines .Molecular Structure Analysis

The molecular structure of the compound is based on a fused-triazole backbone with two C-amino groups as substituents . This structure is shown to be a promising building block for the construction of very thermally stable energetic materials .Chemical Reactions Analysis

The compound exhibits DNA intercalation activities as an anticancer agent . It potently intercalates DNA, which is nearly equipotent to that of doxorubicin .Physical and Chemical Properties Analysis

The compound exhibits superior thermostability . It surpasses its analogues in terms of thermal stability . The compound also exhibits remarkable thermal stabilities as well as low impact and friction sensitivities .科学的研究の応用

Synthesis and Derivative Formation

Triazoloquinoxaline derivatives are synthesized through various chemical reactions, offering a platform for developing potentially bioactive molecules. For example, methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates are formed via DCC coupling methods, leading to amino acid derivatives linked to triazoloquinoxaline moiety, which are obtained in good yields. The N-regioisomeric methyl 2-[3-(4-phenyl-1-thioxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)propanamido]alkanoates are efficiently produced through azide coupling methods in good to moderate yields (Fathalla, 2015).

Potential Biological Activities

Various studies suggest that triazoloquinoxaline derivatives may have significant biological activities. For instance, the synthesis of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones has been explored as a new class of H1-antihistaminic agents, with some compounds showing promising in vivo activity and negligible sedation compared to standard drugs (Alagarsamy, Giridhar, & Yadav, 2005).

作用機序

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of c-Met kinase affects various biochemical pathways. One of the key pathways influenced is the cell cycle . The compound’s action can lead to changes in cell cycle progression, potentially leading to cell death .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .

Result of Action

The compound’s action results in significant anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It exhibits excellent inhibitory effects, with IC50 values in the micromolar range .

特性

IUPAC Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-7-2-3-8-15(14)27(11)17)10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRFXIKBAIHNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

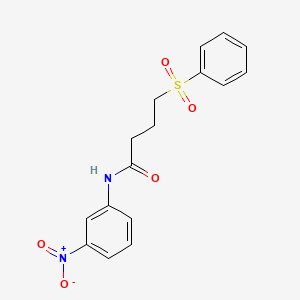

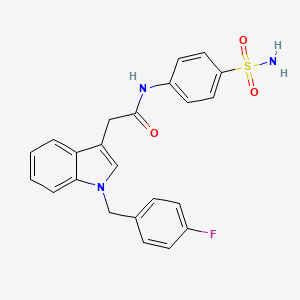

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)

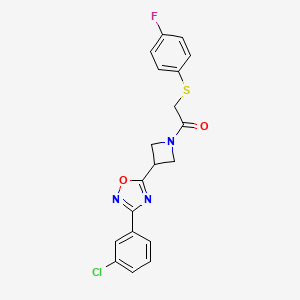

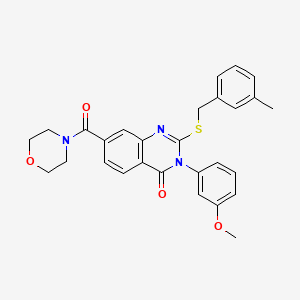

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

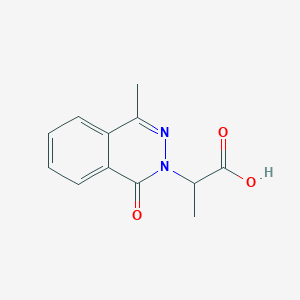

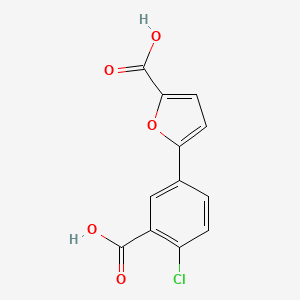

![8-(4-ethoxyphenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816833.png)